molecular formula C22H23F3N2O4 B11139006 4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Cat. No.: B11139006
M. Wt: 436.4 g/mol
InChI Key: BHFXHZDHXBBNKM-UHFFFAOYSA-N
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Description

4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core with multiple functional groups, including hydroxy, isopropylphenyl, methoxybenzoyl, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Functional Groups: The hydroxy, isopropylphenyl, methoxybenzoyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, Friedel-Crafts acylation can be used to attach the methoxybenzoyl group, while nucleophilic substitution can introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group, for example, could enhance binding affinity to certain targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-phenyl-5-benzoyl-4-methylpyrimidinone: Similar core structure but different substituents.

    4-hydroxy-6-(4-methylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)pyrimidinone: Similar substituents but different positions.

Uniqueness

The unique combination of functional groups in 4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone gives it distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H23F3N2O4

Molecular Weight

436.4 g/mol

IUPAC Name

4-hydroxy-5-(4-methoxybenzoyl)-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C22H23F3N2O4/c1-12(2)13-4-6-14(7-5-13)18-17(19(28)15-8-10-16(31-3)11-9-15)21(30,22(23,24)25)27-20(29)26-18/h4-12,17-18,30H,1-3H3,(H2,26,27,29)

InChI Key

BHFXHZDHXBBNKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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